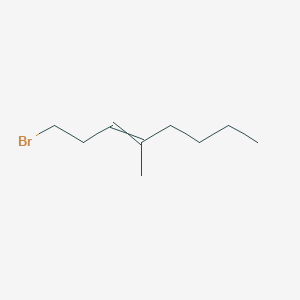
(Perfluorooctane)-1-carbaldehydle
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Perfluorooctane)-1-carbaldehyde is a synthetic organic compound belonging to the class of perfluoroalkyl substances (PFAS). These compounds are characterized by their fully fluorinated carbon chains, which impart unique chemical properties such as high thermal stability, resistance to degradation, and hydrophobicity. (Perfluorooctane)-1-carbaldehyde is used in various industrial applications due to its chemical stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluorooctane)-1-carbaldehyde typically involves the fluorination of octane derivatives. One common method is the electrochemical fluorination (ECF) process, where octane is subjected to electrochemical reactions in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of perfluorooctane. The subsequent oxidation of perfluorooctane using appropriate oxidizing agents yields (Perfluorooctane)-1-carbaldehyde.
Industrial Production Methods
Industrial production of (Perfluorooctane)-1-carbaldehyde often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the corrosive nature of hydrogen fluoride and ensure efficient fluorination of octane. The resulting perfluorooctane is then oxidized using industrial oxidizing agents under controlled conditions to produce (Perfluorooctane)-1-carbaldehyde.
Analyse Chemischer Reaktionen
Types of Reactions
(Perfluorooctane)-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form perfluorooctanoic acid.
Reduction: Reduction of the aldehyde group can yield perfluorooctanol.
Substitution: The fluorinated carbon chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute fluorine atoms.
Major Products
Oxidation: Perfluorooctanoic acid.
Reduction: Perfluorooctanol.
Substitution: Various substituted perfluorooctane derivatives.
Wissenschaftliche Forschungsanwendungen
(Perfluorooctane)-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other perfluorinated compounds.
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to interact with lipid membranes.
Industry: Utilized in the production of surfactants, lubricants, and coatings due to its chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (Perfluorooctane)-1-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with lipid membranes, proteins, and enzymes due to its hydrophobic nature.
Pathways Involved: It can affect cellular processes by altering membrane fluidity and permeability, impacting signal transduction pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorononanoic acid (PFNA)
- Perfluorohexane sulfonate (PFHxS)
Uniqueness
(Perfluorooctane)-1-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo specific chemical reactions that other similar compounds may not. This functional group also enables its use as a versatile intermediate in the synthesis of various perfluorinated derivatives.
Eigenschaften
CAS-Nummer |
63967-40-8 |
|---|---|
Molekularformel |
C8F17CHO C9HF17O |
Molekulargewicht |
448.08 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanal |
InChI |
InChI=1S/C9HF17O/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h1H |
InChI-Schlüssel |
OLALBODTPKELPY-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


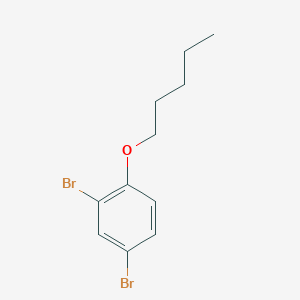
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)

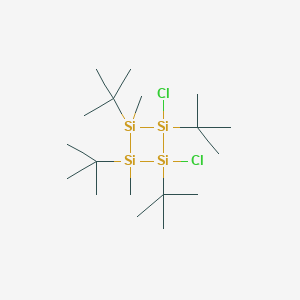

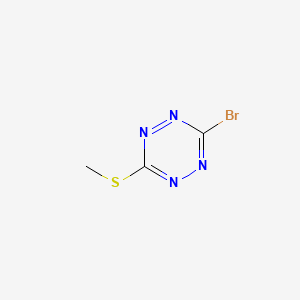
![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
![2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide](/img/structure/B14492528.png)
![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)
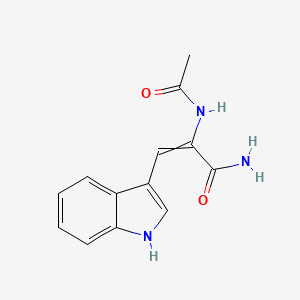
![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
